![molecular formula C8H11BrN2O2 B3049989 1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22919-50-2](/img/structure/B3049989.png)
1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. One notable approach involves the tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines. In this process, CBr₄ (carbon tetrabromide) and a suitable base facilitate the cyclization of N-aryl enamines, leading to the formation of 1H- and 3H-indoles. Unlike previous methods that required transition metals or stoichiometric oxidants, this approach offers operational simplicity and good substrate tolerance .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Uses
1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been a subject of interest in scientific research due to their synthesis methods and potential therapeutic applications.
Synthesis Techniques : The research on pyrimidine derivatives often involves the synthesis of various compounds. For instance, Dong (2010) synthesized 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, highlighting the specific reaction conditions and yields, which could be relevant for synthesizing related compounds like 1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione (Dong, 2010).
Anti-inflammatory Properties : Dong's research also explored the anti-inflammatory activity of the synthesized compound, providing insights into potential therapeutic applications (Dong, 2010).
Structural Analysis and Chemical Transformations : Studies like those by Kataev et al. (2013, 2018) and Meshcheryakova & Kataev (2013) have focused on the structural analysis and chemical transformations of pyrimidine derivatives, which are crucial for understanding the properties and potential applications of these compounds (Kataev et al., 2013), (Kataev et al., 2018), (Meshcheryakova & Kataev, 2013).
Pharmacological Potential : The pharmacological potential of these compounds is evident in studies such as those by Kataev et al. (2014), which explored the hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives, indicating their potential application in cardiovascular therapeutics (Kataev et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-5-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h5H,2-4H2,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTVBCNBVGNGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480695 | |
Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
22919-50-2 | |
Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.